Cas no 1323706-64-4 (5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)

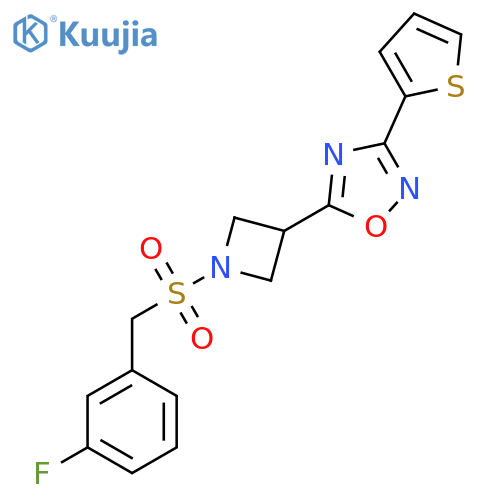

1323706-64-4 structure

商品名:5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

- F6064-1595

- 5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

- 5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

- VU0530897-1

- 5-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- AKOS024530710

- 1323706-64-4

-

- インチ: 1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2

- InChIKey: YXMSWRUXUAAXTM-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=C(C=1)F)(N1CC(C2=NC(C3=CC=CS3)=NO2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 379.046

- どういたいしつりょう: 379.046

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 568

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6064-1595-2μmol |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-30mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-1mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-25mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-20μmol |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-4mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-10mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-5μmol |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-3mg |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6064-1595-10μmol |

5-{1-[(3-fluorophenyl)methanesulfonyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole |

1323706-64-4 | 10μmol |

$103.5 | 2023-09-09 |

5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

1323706-64-4 (5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量